molecular formula C21H24Cl2N4O B11655823 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(1-(2-CL-PH)ethylidene)acetohydrazide

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(1-(2-CL-PH)ethylidene)acetohydrazide

Cat. No.: B11655823
M. Wt: 419.3 g/mol
InChI Key: QSHSCOQCWOKFII-LFVJCYFKSA-N
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Description

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-(2-CL-PH)ethylidene)acetohydrazide is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-(2-CL-PH)ethylidene)acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.

    Acetohydrazide Formation: The next step involves the reaction of the piperazine derivative with acetohydrazide under acidic or neutral conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-(2-CL-PH)ethylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-(2-CL-PH)ethylidene)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: Used as a probe to study receptor-ligand interactions and enzyme inhibition.

    Materials Science: Investigated for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-(2-CL-PH)ethylidene)acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzyl alcohol
  • 2-Chlorobenzaldehyde
  • 2-Chlorobenzoic acid

Uniqueness

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(1-(2-CL-PH)ethylidene)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a chlorobenzyl group and an acetohydrazide moiety sets it apart from other similar compounds.

Properties

Molecular Formula

C21H24Cl2N4O

Molecular Weight

419.3 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C21H24Cl2N4O/c1-16(18-7-3-5-9-20(18)23)24-25-21(28)15-27-12-10-26(11-13-27)14-17-6-2-4-8-19(17)22/h2-9H,10-15H2,1H3,(H,25,28)/b24-16+

InChI Key

QSHSCOQCWOKFII-LFVJCYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=CC=C3Cl

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=CC=C3Cl

Origin of Product

United States

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